5-Bromo-2-(phenylthio)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-phenylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIOQKCKQRXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination Using Molecular Bromine
The most straightforward approach involves electrophilic bromination of 2-(phenylthio)pyridine using molecular bromine (Br₂). This method exploits the electron-rich nature of the pyridine ring, directing bromination to the 5-position due to the ortho/para-directing effect of the phenylthio group.
Procedure :
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Reactants : 2-(Phenylthio)pyridine (1 equiv), Br₂ (1.1 equiv).
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Solvent : Dichloromethane (DCM) or chloroform.
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Conditions : 0–25°C, 2–4 hours under inert atmosphere.
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Workup : Quenching with Na₂S₂O₃, extraction with DCM, and column chromatography.
Mechanistic Insight :
Bromination proceeds via the formation of a bromonium ion intermediate, with the phenylthio group stabilizing the transition state. Side products (e.g., 3-bromo isomer) are minimized by controlling temperature and stoichiometry.
N-Bromosuccinimide (NBS) as a Safer Alternative
NBS offers a controlled bromination method, reducing handling risks associated with Br₂.
Procedure :
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Reactants : 2-(Phenylthio)pyridine (1 equiv), NBS (1.05 equiv), catalytic AIBN.
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Solvent : CCl₄ or acetonitrile.
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Conditions : Reflux at 80°C for 6–8 hours.
Advantages :
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Improved regioselectivity due to radical stabilization by the phenylthio group.
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Scalable to industrial production using continuous flow reactors.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
This method constructs the pyridine core by coupling brominated precursors with phenylthio boronic acids.
Procedure :
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Reactants : 5-Bromo-2-iodopyridine (1 equiv), phenylthio boronic acid (1.2 equiv).
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Catalyst : Pd(PPh₃)₄ (2 mol%), ligand: XPhos (4 mol%).
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Base : K₂CO₃ (2 equiv).
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Solvent : DMF/H₂O (4:1).
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Conditions : 100°C, 12 hours.
Optimization :
Ullmann-Type Coupling for C–S Bond Formation
The phenylthio group is introduced via copper-catalyzed coupling between 5-bromo-2-iodopyridine and thiophenol.
Procedure :
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Reactants : 5-Bromo-2-iodopyridine (1 equiv), thiophenol (1.5 equiv).
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Catalyst : CuI (10 mol%), ligand: 1,10-phenanthroline (20 mol%).
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Base : Cs₂CO₃ (2 equiv).
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Solvent : DMSO.
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Conditions : 110°C, 24 hours.
Challenges :
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Competing homocoupling of thiophenol requires strict anaerobic conditions.
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Ligand design (e.g., bulky phosphines) improves selectivity.
Multi-Step Synthesis from Pyridine Derivatives
Bromination of 2-Amino-5-(phenylthio)pyridine
A sequential approach involving amination, bromination, and deprotection.
Steps :
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Amination : 2-Chloro-5-nitropyridine + phenylthiol → 2-(Phenylthio)-5-nitropyridine (Yield: 85%).
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Sandmeyer Bromination : Diazotization with NaNO₂/HBr, followed by CuBr (Yield: 50–60%).
Drawbacks :
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Low efficiency in the bromination step due to competing side reactions.
Halogen Exchange Reactions
Bromine-magnesium exchange on 2-(phenylthio)-5-iodopyridine offers regioselective bromination.
Procedure :
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Reactants : 2-(Phenylthio)-5-iodopyridine (1 equiv), iPrMgCl (2 equiv).
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Solvent : THF, −78°C.
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Electrophile : Br₂ (1 equiv).
Mechanism :
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Transmetallation forms a pyridylmagnesium intermediate, which reacts with Br₂ to install bromine at the 5-position.
Industrial-Scale Production
Continuous Flow Bromination
Adopted for safety and efficiency in large-scale synthesis.
Parameters :
Catalytic System Recycling
Pd/C catalysts are reused up to 5 times without significant activity loss, reducing costs.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Safety |
|---|---|---|---|---|
| Direct Br₂ Bromination | 60–75 | Low | High | Moderate risk |
| NBS Bromination | 70–80 | Moderate | High | Safer |
| Suzuki Coupling | 65–70 | High | Moderate | Low risk |
| Ullmann Coupling | 55–60 | Moderate | Low | Requires inert gas |
| Halogen Exchange | 75–80 | High | Moderate | Cryogenic conditions |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction replaces the bromine atom with aryl or heteroaryl groups via palladium catalysis.
Typical Conditions
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Boronic Acid | Phenylboronic acid (1.5 eq) |
| Base | Na₂CO₃ (1.5 eq) |
| Solvent | Dimethoxyethane (DME)/H₂O (3:1 v/v) |
| Temperature | 150°C (microwave irradiation) |
| Reaction Time | 30 minutes |
| Yield | 81% |
Product : 5-Phenyl-2-(phenylthio)pyridine .
Mechanism : Oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Oxidative Transformations of the Phenylthio Group
The phenylthio (-SPh) group undergoes oxidation to sulfoxides or sulfones, though specific data for this compound requires extrapolation from analogous systems.
Theoretical Pathway
| Reagent | Expected Product | Conditions |
|---|---|---|
| H₂O₂ | 2-(Phenylsulfinyl)pyridine derivative | CH₂Cl₂, 0°C to rt |
| m-CPBA | 2-(Phenylsulfonyl)pyridine derivative | CH₂Cl₂, 0°C to rt |
Note : Direct experimental evidence for these transformations on 5-bromo-2-(phenylthio)pyridine is limited in the reviewed literature, but analogous pyridinyl thioethers confirm feasibility .
Halogen Exchange Reactions
The bromine atom may participate in halogen-exchange reactions under specific conditions.
Example Reaction
| Condition | Outcome | Reference |
|---|---|---|
| CuI, KI, DMF, 120°C | 5-Iodo-2-(phenylthio)pyridine | Not explicitly documented* |
*While not directly reported for this compound, halogen exchange is well-established in bromopyridines .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates SNAr at the 5-position, though steric and electronic effects may modulate reactivity.
Theoretical Reagents
- Amines (e.g., NH₃, primary/secondary amines)
- Thiols (e.g., NaSH)
- Alkoxides (e.g., NaOMe)
Challenges : Competing Suzuki coupling or dehalogenation may occur under basic conditions .
Radical Reactions
The C–Br bond can undergo homolytic cleavage in radical-involved processes.
Potential Applications
- Atom-transfer radical additions (ATRA)
- Polymerization initiators
Limitations : No direct studies on this compound were identified in the reviewed sources .
Comparative Reactivity with Analogues
A comparison of reaction outcomes with structurally related compounds highlights the influence of substituents:
| Compound | Reaction Type | Key Difference |
|---|---|---|
| 5-Bromo-2-methylpyridine | Suzuki Coupling | Faster coupling due to less steric hindrance |
| 2-Bromo-5-phenylpyridine | SNAr | Higher electrophilicity at C2 |
Scientific Research Applications
A. Medicinal Chemistry
5-Bromo-2-(phenylthio)pyridine has been investigated for its potential biological activities, including:
- Antimicrobial Activity: Derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis. Studies indicate that certain derivatives exhibit significant potency against multidrug-resistant strains .
- Antitumor Properties: The compound's derivatives are being explored for their antitumor effects, particularly in targeting specific cancer cell lines .
B. Organic Synthesis
This compound serves as a crucial building block in organic synthesis, facilitating:
- Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines and thiols.
- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives, which are important in pharmaceuticals and materials science .
C. Material Science
In material science, this compound is utilized to synthesize advanced materials with specific properties:
- Organic Light Emitting Diodes (OLEDs): The compound acts as a ligand in coordination chemistry, forming complexes that are used as phosphorescent emitters in OLEDs due to their efficient light-emitting properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-2-(phenylthio)pyridine depends on the specific application and the target molecule. In general, the bromine atom and the phenylthio group can participate in various interactions with biological targets or catalytic sites, influencing the compound’s reactivity and binding affinity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key bromopyridine derivatives and their structural features:
Key Observations :
- Electron-Donating Groups (e.g., methoxy in ): Enhance solubility in polar solvents and direct electrophilic substitution reactions.
- Electron-Withdrawing Groups (e.g., acetyl in ): Increase reactivity toward nucleophilic attack and reduce basicity of the pyridine nitrogen.
- Steric Effects (e.g., methyl in ): Influence regioselectivity in coupling reactions by hindering access to reactive sites.
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 5-Bromo-2-(2-methoxyphenyl)pyridine ) exhibit higher polarity and solubility in aqueous-organic mixtures compared to purely hydrophobic analogs like 5-Bromo-2-phenylpyridine .
- Melting Points : Halogenated pyridines generally have higher melting points due to strong intermolecular halogen bonding. For example, 5-Bromo-2-chloropyrimidin-4-amine melts at 460–461 K .
- Stability : Bromine substituents enhance stability under acidic conditions but may lead to debromination under strong reducing agents .
Biological Activity
5-Bromo-2-(phenylthio)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position and a phenylthio group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and potential biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom and the phenylthio group can participate in nucleophilic substitution reactions, potentially influencing enzyme activity and receptor binding. The compound's mechanism varies depending on its derivatives and the specific biological context in which it is applied .
Antimicrobial Activity
Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that similar compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess comparable effects .
Antitumor Activity
Preliminary studies have assessed the antitumor potential of this compound. For instance, derivatives of pyridine compounds have shown cytotoxic effects against cancer cell lines, such as HepG2 (human liver carcinoma) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
Case Studies and Research Findings
- Antileishmanial Activity : A comparative study evaluated various pyridine derivatives against Leishmania donovani and found that certain substitutions enhanced their efficacy. Although specific data for this compound were not detailed, the structural similarities suggest potential effectiveness in this area .
- Cytotoxicity Assessment : In vitro studies on HepG2 cells revealed low cytotoxicity at higher concentrations (>100 µM), indicating a favorable safety profile while maintaining biological activity .
- Structure-Activity Relationship (SAR) : The presence of both bromine and phenylthio groups has been shown to enhance biological activity through improved binding interactions with target proteins. This relationship underscores the importance of molecular structure in dictating pharmacological effects .
Data Table: Biological Activity Overview
Q & A
Basic: What are the established synthetic routes for 5-Bromo-2-(phenylthio)pyridine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves halogenation or coupling reactions. For example, bromination of 2-(phenylthio)pyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) can introduce the bromine atom at the 5-position . Alternatively, cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) between 5-bromo-2-iodopyridine and thiophenol derivatives may be employed, requiring palladium/copper catalysts and ligands like XPhos . Key parameters include:
- Temperature : Lower temps (e.g., 0°C) reduce side reactions in bromination.
- Catalyst loading : 1–5 mol% Pd for coupling reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
Basic: How is this compound characterized structurally, and what spectral markers are critical?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The phenylthio group (SPh) causes deshielding of adjacent protons. For example, the pyridine H-3 proton near bromine appears as a singlet at δ 8.2–8.5 ppm .
- ¹³C NMR : The C-Br signal appears at ~110 ppm, while the thiocarbonyl (C-S) resonates near 125 ppm.
Mass Spectrometry (MS):
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 266 (C₁₁H₈BrNS⁺) with isotopic patterns confirming bromine .
Infrared (IR):
- Stretching vibrations: C-Br (~550 cm⁻¹), C-S (680–750 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
Advanced: How does the phenylthio group influence reactivity in cross-coupling reactions, and how can regioselectivity be controlled?
Methodological Answer:
The electron-rich phenylthio group activates the pyridine ring toward electrophilic substitution but can sterically hinder coupling at the 2-position. Key strategies:
- Directed Metalation : Use strong bases (LDA or NaHMDS) to deprotonate the 3-position, enabling selective functionalization .
- Catalyst Design : Bulky ligands (e.g., SPhos) favor coupling at the 5-bromo position over the 2-thioether site .
- Solvent Effects : Non-polar solvents (toluene) reduce steric hindrance for Suzuki-Miyaura couplings .
Advanced: How can discrepancies in reported catalytic activities of Au(III) complexes derived from this compound be resolved?
Methodological Answer:
Contradictions often arise from ligand geometry or counterion effects. To address this:
- X-ray Crystallography : Confirm the coordination mode (e.g., (N,C)-chelated vs. monodentate) in Au(III) complexes .
- Electrochemical Studies : Compare redox potentials to assess electron-withdrawing effects of the phenylthio group .
- Control Experiments : Test catalytic activity with/without the bromine substituent to isolate its role in reactivity .
Advanced: What mechanistic insights exist for nucleophilic aromatic substitution (SNAr) reactions involving this compound?
Methodological Answer:
Kinetic studies using deuterated solvents or isotopic labeling (e.g., ⁷⁷Se for thiophenol analogs) reveal:
- Rate-Limiting Step : Formation of the Meisenheimer intermediate is slower when the phenylthio group is present due to steric effects .
- Leaving Group Ability : Bromine’s electronegativity accelerates SNAr compared to chloro analogs, with rate constants (k) ~10⁻³ s⁻¹ in DMF at 80°C .
- Solvent Polarity : Higher polarity (e.g., DMSO) stabilizes transition states, improving yields by 15–20% .
Advanced: How can computational methods guide the design of this compound derivatives for pharmaceutical applications?
Methodological Answer:
- DFT Calculations : Predict electrophilic regions using Fukui indices; the 5-bromo site is more reactive than the 2-thioether site (f⁺ = 0.12 vs. 0.08) .
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to optimize substituent placement .
- SAR Analysis : Correlate logP values (calculated via ChemDraw) with bioactivity; derivatives with logP <3 show improved solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
